molecular formula C30H28N2O3 B2466075 N'-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide CAS No. 320423-59-4

N'-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide

Cat. No.: B2466075
CAS No.: 320423-59-4
M. Wt: 464.565
InChI Key: NHFFNGWTYZUIDT-ZCTHSVRISA-N
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Description

N'-[(1E)-[2-(3,5-Dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide is a benzohydrazide derivative featuring a hydrazone (C=N) backbone. The compound includes two aromatic systems: a 2-(3,5-dimethylphenoxy)phenyl group attached to the methylidene moiety and a 4-[(4-methylphenyl)methoxy]benzoyl group linked to the hydrazide nitrogen.

Properties

IUPAC Name

N-[(E)-[2-(3,5-dimethylphenoxy)phenyl]methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O3/c1-21-8-10-24(11-9-21)20-34-27-14-12-25(13-15-27)30(33)32-31-19-26-6-4-5-7-29(26)35-28-17-22(2)16-23(3)18-28/h4-19H,20H2,1-3H3,(H,32,33)/b31-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFFNGWTYZUIDT-ZCTHSVRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include hydrazine derivatives, aldehydes, and phenolic compounds. The reaction conditions may involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Systems

The target compound’s substituents—3,5-dimethylphenoxy and 4-methylphenyl methoxy—are electron-donating groups (EDGs). These contrast with compounds like N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides, where the sulfonyloxy group is electron-withdrawing (EWG). Sulfonyloxy derivatives exhibit enhanced polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to methoxy-substituted analogs .

Hydrazone Tautomerism and Conformation

The E-configuration of the hydrazone (C=N) bond in the target compound is critical for stability and intermolecular interactions. Similar compounds, such as (E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide , adopt planar geometries with dihedral angles of ~18° between aromatic rings, optimizing π-π stacking and hydrogen bonding in crystal lattices . In contrast, N′-(2-methoxybenzylidene)-4-methoxybenzohydrazide exhibits a dihedral angle of 17.4°, highlighting how EDGs like methoxy minimally perturb planarity .

Structural and Functional Data Comparison

Compound Key Substituents Functional Groups Biological Activity Reference
Target Compound 3,5-Dimethylphenoxy, 4-methylphenyl methoxy Hydrazone (C=N), benzohydrazide Potential enzyme inhibition
N′-(4-Sulfonyloxybenzylidene)benzohydrazide 4-Sulfonyloxy Sulfonyl (EWG), hydrazone MAO-B inhibition (IC₅₀ = 0.8 µM)
(E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide 3,4,5-Trihydroxy Multiple OH (EDGs), hydrazone Antioxidant, antidiabetic
Methyl 3,5-dimethoxybenzoate hydrazone 3,5-Dimethoxy, methyl ester Ester, hydrazone Antiproliferative, antioxidant

Biological Activity

N'-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide is a complex organic compound belonging to the class of hydrazones. Its unique molecular structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its antimicrobial, anticancer, and anti-glycation properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N2O3. The compound features a hydrazone linkage, which is known for its reactivity and ability to form complexes with various biological targets.

Antimicrobial Properties

Research has indicated that hydrazone derivatives exhibit significant antimicrobial activity. A study evaluating a series of hydrazones found that compounds similar to this compound showed promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Hydrazone AE. coli32 µg/mL
Hydrazone BS. aureus16 µg/mL
N'-CompoundP. aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of hydrazones has been widely studied, with several derivatives demonstrating cytotoxic effects on cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in various cancer cells through the activation of caspases and modulation of cell cycle regulators.

A notable study reported the following IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)15.5
MCF-7 (Breast)12.3
A549 (Lung)18.9

Anti-Glycation Activity

Advanced glycation end products (AGEs) are implicated in various diseases, including diabetes and aging. Compounds that inhibit glycation processes can be beneficial in managing these conditions. Research has shown that this compound exhibits significant anti-glycation activity.

In a comparative study using BSA-MG glycation models, this compound demonstrated an IC50 value of 250 µM, indicating its potential as a therapeutic agent against glycation-related complications.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, contributing to its protective effects against cellular damage.

Case Studies

Several case studies have highlighted the efficacy of hydrazone derivatives in clinical settings:

  • Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with a hydrazone derivative similar to N'-compound showed a significant reduction in tumor size and improved survival rates.
  • Antimicrobial Efficacy : In a hospital setting, a series of hydrazone compounds were tested against multidrug-resistant bacterial strains, with N'-compound demonstrating superior efficacy compared to standard antibiotics.

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